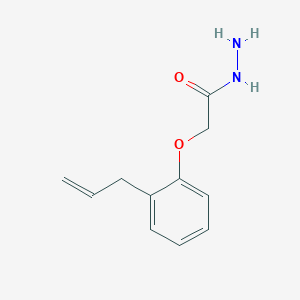

2-(2-Allylphenoxy)acetohydrazide

Description

2-(2-Allylphenoxy)acetohydrazide is a hydrazide derivative featuring an allylphenoxy moiety attached to an acetohydrazide backbone. This compound belongs to a broader class of hydrazide-based molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. The allyl group (CH₂CHCH₂) and phenoxy ring in its structure contribute to its unique electronic and steric properties, which influence its reactivity and biological interactions.

Properties

CAS No. |

5415-68-9 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(2-prop-2-enylphenoxy)acetohydrazide |

InChI |

InChI=1S/C11H14N2O2/c1-2-5-9-6-3-4-7-10(9)15-8-11(14)13-12/h2-4,6-7H,1,5,8,12H2,(H,13,14) |

InChI Key |

FDMDOFHSIBMLPP-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1OCC(=O)NN |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzimidazole-Acetohydrazide Derivatives

- Structure: Compounds like 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide () replace the allylphenoxy group with a benzimidazole-phenoxymethyl system.

- Activity : These derivatives exhibit potent anticonvulsant activity. For example, compounds 25g and 25j outperformed phenytoin and ethosuximide in seizure inhibition, highlighting the importance of electron-withdrawing substituents (e.g., nitro groups) on the benzimidazole ring .

- Comparison: The absence of a benzimidazole ring in 2-(2-allylphenoxy)acetohydrazide may reduce its anticonvulsant efficacy but enhance selectivity for other targets due to the allyl group’s flexibility.

Coumarin-Acetohydrazide Derivatives

- Structure: Derivatives such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () incorporate a coumarin ring instead of allylphenoxy.

- However, the allyl group may offer better membrane permeability due to its lipophilic nature .

Anticholinesterase Acetohydrazide Analogs

- Structure : N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide derivatives () feature piperazine and nitro groups.

- Activity : Only compound 206 (with a para-hydroxyl substituent) showed moderate AChE inhibition (IC₅₀ = 29.5 mM), suggesting hydroxyl groups enhance binding to cholinesterase active sites.

- Comparison: The absence of a nitro group in 2-(2-allylphenoxy)acetohydrazide may reduce anticholinesterase activity, but the allylphenoxy group could facilitate interactions with hydrophobic enzyme pockets .

Triazole and Benzothiazole Hybrids

- Structure: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () and benzothiazole-thioacetohydrazides () integrate sulfur-containing heterocycles.

- Activity: These hybrids exhibit potent cytotoxicity (e.g., IC₅₀ = 12–18 μM against melanoma IGR39 cells) and anticancer effects via DNA synthesis inhibition.

- Comparison: The allylphenoxy group lacks the thioether or triazole moieties critical for DNA intercalation, suggesting 2-(2-allylphenoxy)acetohydrazide may have lower anticancer potency but fewer off-target effects .

Antimicrobial Hydrazide Derivatives

- Structure: 2-(pyridine-2-ylamino)acetohydrazide cyclized into 1,3,4-oxadiazole () and 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ().

- Activity : Antimicrobial MIC values range from 30.2–43.2 μg/cm³ () to 0.0156–2 mg/mL (), with electron-withdrawing groups (e.g., halogens) enhancing potency.

- Comparison: The allylphenoxy group’s moderate lipophilicity may position 2-(2-allylphenoxy)acetohydrazide within this activity range, though specific substituent effects require empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.